molecular formula C14H12ClN3O B11849480 2-((3-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one

2-((3-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11849480
M. Wt: 273.72 g/mol
InChI Key: PSIUKUAVWWOLJH-UHFFFAOYSA-N
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Description

2-((3-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one is a chemical compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-((3-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 3-chloroaniline with 2-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the quinazolinone ring. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-((3-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the quinazolinone ring.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.

    Medicine: Quinazolinone derivatives, including this compound, have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

2-((3-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one can be compared with other quinazolinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.

Properties

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

2-(3-chloroanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C14H12ClN3O/c15-9-3-1-4-10(7-9)17-14-16-8-11-12(18-14)5-2-6-13(11)19/h1,3-4,7-8H,2,5-6H2,(H,16,17,18)

InChI Key

PSIUKUAVWWOLJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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